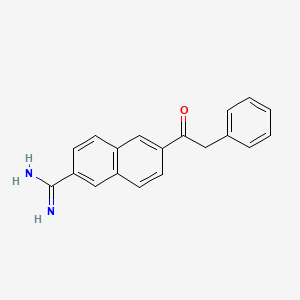![molecular formula C17H20O2S2 B12528229 Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate CAS No. 847432-20-6](/img/structure/B12528229.png)
Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate: is an organic compound that features a benzoate ester functional group, a dithiolane ring, and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized by reacting 1,3-bis-tert-butyl thioethers with bromine under mild conditions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The dithiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
Chemistry: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of neuroprotective agents. Derivatives of dithiolane have been evaluated for their ability to protect neurons from oxidative stress and other forms of damage .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
作用機序
The mechanism of action of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate involves its interaction with molecular targets through its functional groups. The dithiolane ring can participate in thiol-disulfide exchange reactions, which are important in redox biology and the regulation of protein function . The ethynyl group can interact with nucleophiles, leading to the formation of new covalent bonds and the modulation of biological activity .
類似化合物との比較
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a dioxaborolane ring instead of a dithiolane ring.
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate: This compound contains an imidazole ring and a formyl group.
Uniqueness: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity. The combination of the dithiolane ring with the ethynyl and ester functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for drug development .
特性
CAS番号 |
847432-20-6 |
|---|---|
分子式 |
C17H20O2S2 |
分子量 |
320.5 g/mol |
IUPAC名 |
methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate |
InChI |
InChI=1S/C17H20O2S2/c1-3-4-10-17(20-12-13-21-17)11-9-14-5-7-15(8-6-14)16(18)19-2/h5-8H,3-4,10,12-13H2,1-2H3 |
InChIキー |
CAYWRUSGGCEQFW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(SCCS1)C#CC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


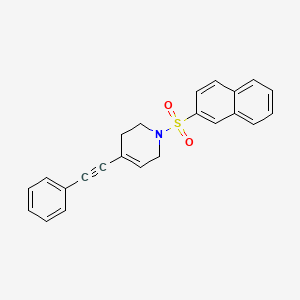
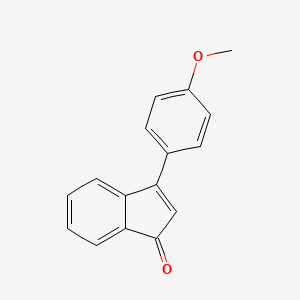
![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)
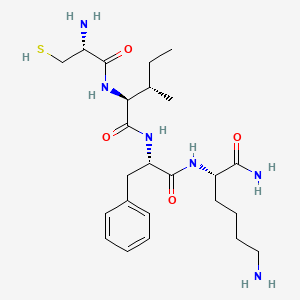

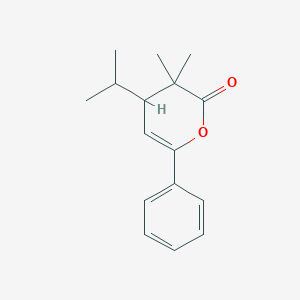

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
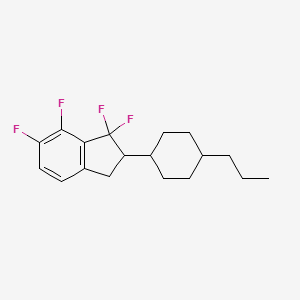
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)

